Lipophilicity (LogP) Differentiation: 3.71 vs. 3.02 — Influence on Partitioning and Purification
(2-Bromoethyl)cyclopentane exhibits a calculated XLogP3 value of 3.71, whereas its chloro analog, (2-chloroethyl)cyclopentane, possesses a lower XLogP3 of approximately 3.02 . The +0.69 log unit difference corresponds to a roughly 5-fold higher theoretical partition coefficient favoring organic phases for the bromo derivative. This directly impacts retention time on reversed-phase HPLC and the selection of extraction solvents during workup procedures.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.71 |
| Comparator Or Baseline | (2-Chloroethyl)cyclopentane (CAS 84226-36-8) - XLogP3 ≈ 3.02 |
| Quantified Difference | +0.69 log units (approx. 5-fold higher octanol/water partition) |
| Conditions | Calculated using XLogP3 algorithm; in silico prediction |
Why This Matters
Higher lipophilicity influences both purification strategy (e.g., flash chromatography mobile phase selection) and the physicochemical profile of downstream products in medicinal chemistry campaigns.
